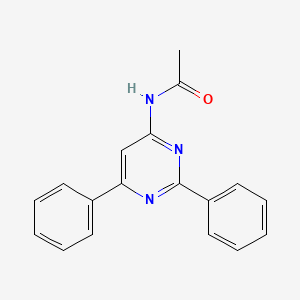
N-(2,6-diphenylpyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diphenylpyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,6-diphenylpyrimidin-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula C18H15N3O and a molecular weight of approximately 293.33 g/mol. Its structure features a pyrimidine ring substituted with two phenyl groups and an acetamide moiety, which is crucial for its biological interactions.
1. Anticancer Properties
Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. Inhibition of CDK2 can disrupt cell proliferation pathways, making this compound a potential candidate for cancer therapy. A study highlighted that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the substituents can enhance their anticancer activity.
2. Adenosine Receptor Interaction
The compound exhibits interactions with adenosine receptors, which are implicated in numerous physiological processes including cardiovascular and neurological functions. Specifically, it may act as an antagonist at these receptors, potentially providing therapeutic benefits for conditions such as heart disease and neurological disorders . The ability to modulate adenosine receptor activity indicates its promise in treating diseases where adenosine signaling plays a pivotal role.
3. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of related compounds within the same structural family. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .
Case Study 1: CDK2 Inhibition
In vitro assays demonstrated that this compound significantly inhibited CDK2 activity with an IC50 value in the low micromolar range. This inhibition correlated with reduced cell viability in cancer cell lines such as HeLa and MCF-7, indicating its potential utility in cancer treatment.
Case Study 2: Adenosine Receptor Modulation
A pharmacological evaluation revealed that this compound effectively blocked A1 and A3 adenosine receptors in vitro, leading to decreased intracellular cAMP levels. This suggests that the compound could be beneficial in conditions characterized by excessive adenosine signaling .
Data Table: Comparison of Biological Activities
Propriétés
Numéro CAS |
820961-40-8 |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
N-(2,6-diphenylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C18H15N3O/c1-13(22)19-17-12-16(14-8-4-2-5-9-14)20-18(21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20,21,22) |
Clé InChI |
ZFBASLSZDCISGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















